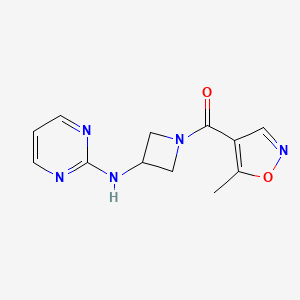

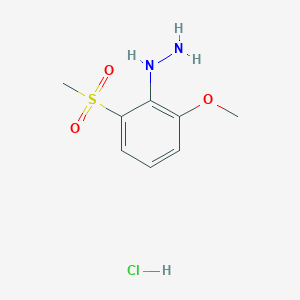

![molecular formula C15H19F3N6O2S B2997518 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide CAS No. 2097926-85-5](/img/structure/B2997518.png)

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, an imidazole ring, and a sulfonamide group. Pyrimidines are a class of organic compounds that are widely found in nature and are an essential part of many larger molecules, including the nucleotides in DNA . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . Imidazoles are a class of organic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms . Sulfonamides are a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall properties of the molecule. For example, the pyrimidine ring could participate in aromatic stacking interactions, the piperidine ring could act as a base, and the sulfonamide group could form hydrogen bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen atoms could make it a base, and the presence of the sulfonamide group could allow it to form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Biological Activity

This compound is a precursor in the synthesis of novel heterocyclic compounds with potential antibacterial and antitumor properties. Research has explored its utility in creating derivatives with various biological activities.

Antibacterial Applications : A study by Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating their potent antibacterial activities. The research highlighted the compound's role in producing derivatives that showed high antibacterial activity against several pathogens (Azab, Youssef, & El‐Bordany, 2013).

Antitumor and Antimicrobial Activities : Bhatt et al. (2016) synthesized sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for their antimicrobial, antifungal, and antimalarial activities, with some showing significant efficacy (Bhatt, Kant, & Singh, 2016).

Ionic Liquids Formation : Zhang et al. (2003) developed a methodology for the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, facilitating the creation of room temperature ionic liquids (RTILs). This research outlines a simple route to synthesize various RTILs using the compound as a starting material (Zhang, Martin, & Desmarteau, 2003).

Antiproliferative Activity : Mallesha et al. (2012) reported the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds were tested for their antiproliferative effect against various human cancer cell lines, identifying several derivatives with potent activity, suggesting the compound's potential in developing anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Mécanisme D'action

Target of Action

Similar compounds have shown activity on theribosomal s6 kinase p70S6Kβ (S6K2) . This kinase plays a crucial role in the regulation of cell growth and proliferation.

Mode of Action

Based on its structural similarity to other imidazole-containing compounds, it may interact with its target through hydrogen bonding and hydrophobic interactions . The presence of the imidazole ring and the trifluoromethyl group could enhance the compound’s binding affinity and selectivity towards its target .

Biochemical Pathways

Given its potential target, it may influence themTOR signaling pathway , which is regulated by S6K2 . This pathway is involved in cell growth, proliferation, and survival.

Pharmacokinetics

The presence of the imidazole ring and the trifluoromethyl group could potentially enhance its lipophilicity, which may improve its absorption and distribution within the body .

Result of Action

If it indeed targets s6k2, it could potentially inhibit cell growth and proliferation .

Propriétés

IUPAC Name |

1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]imidazole-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N6O2S/c1-10-20-12(15(16,17)18)9-13(21-10)24-6-3-11(4-7-24)22-27(25,26)14-19-5-8-23(14)2/h5,8-9,11,22H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFOCRJIWQHKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3=NC=CN3C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)

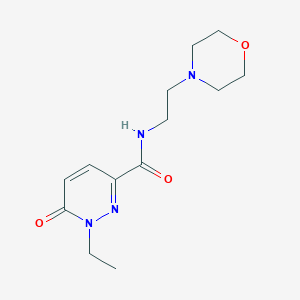

![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)

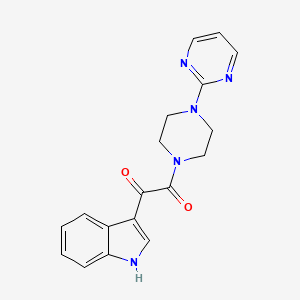

![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)

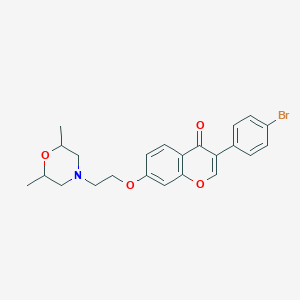

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)

![N-(3-acetylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2997445.png)

![4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2997446.png)

![Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2997449.png)

![Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2997450.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2997451.png)